molecular formula C22H21N4O6P B605549 Fosmanogepix CAS No. 1169701-00-1

Fosmanogepix

Cat. No. B605549
M. Wt: 468.4
InChI Key: JQONJQKKVAHONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APX001 is a prodrug of APX-001A, the first-in-class inhibitor of the fungal protein Gwt1.

Scientific Research Applications

Broad Spectrum Antifungal Agent

Fosmanogepix is a first-in-class antifungal agent currently in Phase 2 clinical trials, showing potential in treating invasive fungal infections caused by Candida, Aspergillus, and rare molds. It's the prodrug of manogepix, which inhibits the fungal enzyme Gwt1, demonstrating broad-spectrum in vitro activity against yeasts and molds, including drug-resistant pathogens. Its efficacy has been proven in mouse and rabbit models for various infections, including those by C. albicans, C. glabrata, C. auris, and A. fumigatus (Shaw & Ibrahim, 2020).

Activity against Candida auris

Manogepix, the active component of fosmanogepix, has been evaluated for its in vitro activity against Candida auris, a pathogen known for its drug resistance. Studies have shown significant efficacy of manogepix against C. auris, with high potency in comparison to other antifungals like fluconazole (Arendrup et al., 2020).

Synthesis and Evaluation Against Cryptococcus spp.

Research into synthesizing analogs of manogepix has led to the identification of several compounds with improved antifungal activity against Cryptococcus neoformans and C. gattii, compared to manogepix itself. This highlights the potential for developing more potent derivatives for clinical use (Trzoss et al., 2019).

Treatment of Mucormycosis and Scedosporiosis

Fosmanogepix has shown effectiveness in treating pulmonary murine mucormycosis due to Rhizopus arrhizus and immunocompromised mice infected with invasive pulmonary scedosporiosis or disseminated fusariosis. Its ability to target Gwt1, an enzyme involved in the glycosylphosphotidyl inositol pathway, is crucial in treating these life-threatening infections (Gebremariam et al., 2020; Alkhazraji et al., 2019).

Clinical Trials for Candidemia

Clinical trials have demonstrated the safety and efficacy of fosmanogepix in treating candidemia. It has shown a high level of treatment success and is well-tolerated, making it a promising option for candidemia patients (Pappas et al., 2020).

Efficacy in Renal Insufficiency

Fosmanogepix has also been evaluated for its safety and efficacy in patients with renal insufficiency. This subset analysis from a Phase 2 candidemia trial showed high treatment success without evidence of drug-related nephrotoxicity, highlighting its potential as a safer alternative in this patient population (Bulpa et al., 2020).

In Vitro Activity Against Diverse Fungal Isolates

Manogepix has demonstrated in vitro activity against a broad spectrum of fungal isolates, including Candida spp., Aspergillus spp., and rare molds. Its wide-ranging efficacy against diverse fungal pathogens, including resistant strains, is noteworthy and supports its further clinical development (Pfaller et al., 2021).

properties

IUPAC Name

[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQONJQKKVAHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosmanogepix

CAS RN

2091769-17-2
Record name Fosmanogepix [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosmanogepix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSMANOGEPIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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